Home > Products > Screening Compounds P26890 > 4-Fluoro-6-methyl-1h-benzimidazole
4-Fluoro-6-methyl-1h-benzimidazole - 449774-78-1

4-Fluoro-6-methyl-1h-benzimidazole

Catalog Number: EVT-3327456
CAS Number: 449774-78-1
Molecular Formula: C8H7FN2
Molecular Weight: 150.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Fluoro-6-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound belonging to the benzimidazole family, characterized by the presence of a fluorine atom and a methyl group on the benzimidazole ring. This structural configuration enhances its chemical properties and makes it a compound of significant interest across various scientific fields, including pharmaceuticals, agrochemicals, and material sciences. The compound is recognized for its potential applications as an enzyme inhibitor and its explored antimicrobial and anticancer properties .

Source and Classification

4-Fluoro-6-methyl-1H-benzimidazole is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is often synthesized through various chemical reactions involving precursors such as 4-fluoro-2-nitroaniline. This compound's unique attributes arise from the combination of the fluorine atom's electron-withdrawing nature and the methyl group's hydrophobic characteristics, which influence its biological activity and reactivity .

Synthesis Analysis

Methods

The synthesis of 4-Fluoro-6-methyl-1H-benzimidazole typically involves cyclization reactions. One common method includes:

  1. Starting Materials: 4-fluoro-2-nitroaniline.
  2. Reagents: Acetic anhydride for acetylation, followed by reduction agents such as lithium aluminum hydride.
  3. Procedure:
    • The reaction begins with the acetylation of 4-fluoro-2-nitroaniline using acetic anhydride.
    • This is followed by reduction to yield the corresponding amine.
    • Cyclization occurs to form the benzimidazole ring structure.

Technical Details

Industrial synthesis may employ continuous flow reactors to enhance efficiency and yield. Key parameters such as temperature, pressure, and solvent choice are optimized to achieve high production rates .

Molecular Structure Analysis

Structure

The molecular formula of 4-Fluoro-6-methyl-1H-benzimidazole is C8H7FN2C_8H_7FN_2. The compound features a fused bicyclic structure comprising a benzene ring and an imidazole ring.

Data

  • Molecular Weight: Approximately 150.15 g/mol
  • Melting Point: Typically reported around 277 °C .
Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-methyl-1H-benzimidazole can undergo several types of chemical reactions:

  1. Oxidation:
    • Reactants: Potassium permanganate or hydrogen peroxide.
    • Products: Benzimidazole N-oxide.
  2. Reduction:
    • Reactants: Lithium aluminum hydride.
    • Products: 4-amino-6-methyl-1H-benzimidazole.
  3. Substitution:
    • The fluorine atom can be replaced through nucleophilic substitution reactions.
    • Common reagents include sodium hydride in dimethylformamide (DMF) .

Technical Details

The conditions for these reactions vary:

  • Oxidation typically requires an acidic medium.
  • Reduction is performed in anhydrous ether to maintain an inert atmosphere.
  • Substitution reactions depend on the nucleophile's nature used in the reaction .
Mechanism of Action

The mechanism of action for 4-Fluoro-6-methyl-1H-benzimidazole derivatives often involves interaction with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. These compounds exhibit significant importance in medicinal chemistry due to their potential as chemotherapeutic agents against various diseases, including cancer .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity characteristic of both aromatic compounds and nitrogen-containing heterocycles, allowing for diverse chemical transformations .
Applications

4-Fluoro-6-methyl-1H-benzimidazole has numerous applications in scientific research:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its role as an enzyme inhibitor, particularly in pathways relevant to cancer and infectious diseases.
  • Medicine: Explored for antimicrobial properties and potential use in anticancer therapies.
  • Industry: Utilized in developing advanced materials with specific properties such as fluorescence or enhanced thermal stability .
Introduction: Biological Significance and Therapeutic Potential of 4-Fluoro-6-methyl-1H-benzimidazole

Structural Analogy to Purine Nucleotides and Biomolecular Interactions

4-Fluoro-6-methyl-1H-benzimidazole’s core structure mimics endogenous purine nucleotides (adenine/guanine), enabling unique biomolecular interactions essential for therapeutic activity. The fluorine atom at C4 and methyl group at C6 create electronic and steric perturbations that enhance target binding specificity. This pharmacophore readily accepts or donates protons, facilitating hydrogen bonding, van der Waals contacts, π-π stacking, and hydrophobic interactions with biological macromolecules [1] [8]. The fluorine atom’s strong electronegativity increases the compound’s polarity and binding affinity to enzymes like kinases and topoisomerases, while the methyl group augments lipophilicity for improved membrane penetration [7] [8].

Table 1: Biomolecular Interactions Enabled by Structural Features

Structural ElementElectronic EffectPrimary Biomolecular InteractionsBiological Targets
Benzimidazole coreProton donor/acceptorHydrogen bonding, π-π stackingDNA minor groove, kinase ATP pockets
C4-FluorineHigh electronegativityPolar contacts, dipole-dipoleEnzyme active sites (CYP450, PARP)
C6-MethylElectron-donating (+I effect)Hydrophobic interactions, van der WaalsTubulin polymerization sites
N1-HAcidic proton (pKa ~5.3)Salt formation, coordinationMetal-containing enzymes

X-ray crystallographic analyses of similar fluorinated benzimidazoles bound to DNA (PDB: 2B3E) reveal minor groove insertion via hydrogen bonding with adenine-thymine base pairs and van der Waals contacts with deoxyribose sugars [1]. In kinase targets (e.g., VEGFR2), the bicyclic core occupies the adenine-binding pocket, forming methionine-sulfur-π interactions (PDB: 3EWH), while the fluorine atom stabilizes adjacent backbone amides [1] [4]. This dual functionality underpins the scaffold’s versatility across therapeutic target classes.

Prevalence in Clinically Approved Pharmacophores and Drug Repurposing Opportunities

The benzimidazole core features prominently in FDA-approved drugs across therapeutic domains, validating its pharmaceutical relevance. Notable examples include:

Table 2: Clinically Utilized Benzimidazole Derivatives with Target Indications

Drug NameSubstituentsPrimary IndicationMolecular TargetClinical Status
Abemaciclib6-AcetylBreast cancerCDK4/6 inhibitorApproved (2017)
Veliparib5-FluoroOvarian cancerPARP inhibitorPhase III
Dovitinib6-TrifluoromethylRenal carcinomaFGFR/VEGFR inhibitorApproved (2012)
Bendamustine5-Chloro-1-methylLeukemia/LymphomaDNA alkylatorApproved (2008)
Mebendazole5-BenzoylAnthelminticTubulin polymerizationApproved/Repurposed

The structural similarity of 4-fluoro-6-methyl-1H-benzimidazole to these agents, particularly veliparib (5-fluoro) and dovitinib (6-trifluoromethyl), suggests significant repurposing potential. The C4-fluorine resembles modifications in PARP inhibitors like veliparib, which exploit fluorine’s electron-withdrawing properties to enhance NAD⁺-binding site interactions [4] [5]. Meanwhile, the C6-methyl group mimics the steric bulk of trifluoromethyl in dovitinib, enabling hydrophobic occupation of kinase allosteric pockets [4] [8].

Drug repurposing studies demonstrate that fluorinated benzimidazoles originally developed as antiparasitics (e.g., flubendazole) exhibit potent anticancer activity through tubulin disruption and kinase inhibition [5] [8]. The 4-fluoro-6-methyl derivative’s balanced logP (~2.1) and moderate polarity (TPSA ≈ 35 Ų) align with Lipinski’s rule parameters for drug-likeness, further supporting its repositioning potential [8] [10]. Computational docking predicts strong affinity (ΔG < -8.5 kcal/mol) for cancer targets including HDACs and BRAF kinases, warranting experimental validation [8].

Dual Antimicrobial-Anticancer Therapeutic Rationale for Immunocompromised Populations

The structural configuration of 4-fluoro-6-methyl-1H-benzimidazole enables concurrent activity against microbial pathogens and malignant cells—a critical advantage for immunocompromised patients (e.g., chemotherapy recipients, HIV/AIDS, transplant cases). This dual functionality stems from:

  • Tubulin Targeting: The methyl-fluorine substitution pattern enhances binding to β-tubulin at the colchicine site, disrupting microtubule assembly in rapidly dividing cells. Analogous compounds like nocodazole (2-methoxy) and mebendazole (5-benzoyl) inhibit fungal/cancer cell division at IC₅₀ values of 0.02–1.8 μM by arresting cells at G2/M phase [4] [5] [8]. Hybrid derivatives combining benzimidazole cores with triazole motifs (e.g., compound 11 in [6]) exhibit MIC values of <0.063 μg/mL against Candida albicans while maintaining IC₅₀ of 1.84–10.28 μg/mL against cancer lines—surpassing fluconazole and paclitaxel in potency [2] [6].

  • Enzyme Inhibition: The fluorine atom facilitates inhibition of microbial/human enzymes with structural homology. In pathogens, it blocks ergosterol biosynthesis via lanosterol 14α-demethylase (CYP51) inhibition (IC₅₀ = 5.6 μM reported for similar compounds) [6]. In cancer cells, it impairs energy metabolism by binding phosphofructokinase-2 (observed in fluorinated nifuroxazide analogs) [7]. This dual targeting is particularly effective against opportunistic infections in cancer patients, where compounds like 4-fluoro-6-methyl-1H-benzimidazole derivatives could simultaneously target Cryptococcus neoformans (MIC₉₀ = 0.49 μg/mL) and lymphoma cells [6] [7].

  • Biofilm Penetration: Fluorine’s small atomic radius and lipophilicity enhance penetration through microbial/cancer cell membranes and biofilms. Hybrid benzimidazole-chalcone derivatives achieve >80% inhibition of C. albicans biofilm metabolic activity at 8× MIC, outperforming fluconazole [6].

Emerging Resistance Patterns and Need for Novel Chemotherapeutic Scaffolds

Resistance to existing benzimidazole drugs necessitates structurally innovative derivatives:

  • Microbial Resistance: Fungal pathogens develop resistance through CYP51 mutations (e.g., Y132F in C. albicans) and efflux pump overexpression (CDR1 gene). Standard azoles show MIC shifts from 0.5 μg/mL to >64 μg/mL in resistant strains, whereas fluorinated benzimidazoles retain potency (MIC = 0.98 μg/mL) due to fluorine’s strong hydrogen-bonding capacity with mutant enzyme active sites [6] [7].
  • Cancer Resistance: Tumors evade benzimidazole-based kinase inhibitors via gatekeeper mutations (e.g., T315I in BCR-ABL). The 4-fluoro-6-methyl derivative’s compact structure allows accommodation in mutated ATP pockets, as demonstrated by analogs inhibiting imatinib-resistant chronic myeloid leukemia cells at IC₅₀ values 5-fold lower than parent drugs [1] [8].
  • Nanoformulation Solutions: Nanoparticle encapsulation of fluorinated benzimidazoles enhances cellular uptake and overcomes efflux-mediated resistance. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with similar compounds increase intracellular concentration 8-fold in P-glycoprotein-overexpressing cancer cells, restoring cytotoxic potency [5].

Table 3: Resistance Mechanisms and Scaffold Innovation Strategies

Resistance MechanismEffect on Conventional Drugs4-Fluoro-6-methyl-1H-benzimidazole Countermeasures
CYP51 mutations (Fungal)64–128× MIC increase for azolesFluorine forms stronger H-bonds with mutant active sites
Efflux pump upregulationReduced intracellular accumulationMethyl group enhances lipophilicity for passive diffusion
Tubulin isotype switchingLoss of microtubule affinityCore structure binds conserved β-tubulin residues
Kinase gatekeeper mutationsSteric hindrance of drug bindingCompact C6-methyl avoids steric clashes
DNA repair upregulationReduced alkylating agent efficacyFluorine sensitizes cells to DNA damage

Novel scaffolds incorporating the 4-fluoro-6-methyl motif show promise against multi-drug-resistant strains. Molecular dynamics simulations confirm stable binding (RMSD < 1.5 Å over 100 ns) of such derivatives to mutant Staphylococcus aureus dihydrofolate reductase—a key enzyme in methicillin-resistant strains (MRSA) [2] [9]. Similarly, fluorinated benzimidazole-PARP inhibitors maintain nanomolar affinity for olaparib-resistant cancer cells harboring PARP-1 mutations [1] [4].

Concluding Remarks

The strategic incorporation of fluorine and methyl groups at C4 and C6 positions endows this benzimidazole scaffold with distinct advantages for modern drug discovery. Future research should prioritize structure-activity relationship (SAR) studies optimizing substituent patterns at N1 and C2 positions, coupled with advanced delivery systems to maximize therapeutic utility against resistant pathogens and malignancies.

Properties

CAS Number

449774-78-1

Product Name

4-Fluoro-6-methyl-1h-benzimidazole

IUPAC Name

4-fluoro-6-methyl-1H-benzimidazole

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

InChI

InChI=1S/C8H7FN2/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11)

InChI Key

PHAFOFIVSNSAPQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)F)N=CN2

Synonyms

4-fluoro-6-methylbenzimidazole

Canonical SMILES

CC1=CC2=C(C(=C1)F)N=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.